Phosphoramide Mustard

Description

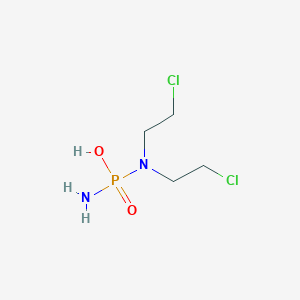

Structure

3D Structure

Propriétés

IUPAC Name |

amino-[bis(2-chloroethyl)amino]phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Cl2N2O2P/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXQSIKBGKVNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)P(=O)(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144036 | |

| Record name | Phosphoramide mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10159-53-2 | |

| Record name | Phosphoramide mustard | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10159-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramide mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010159532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramide mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9ULD24RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the DNA Alkylation Mechanism of Phosphoramide Mustard

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoramide (B1221513) mustard (PM) is the principal therapeutically active metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585) (CPA).[1][2] As a potent bifunctional alkylating agent, PM exerts its cytotoxic effects primarily by covalently modifying DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death.[2][3] This guide provides a detailed examination of the molecular mechanisms underpinning PM-induced DNA alkylation, a process central to its clinical efficacy. We will explore the metabolic activation pathway, the chemical intricacies of DNA adduct formation, quantitative aspects of its activity, and the experimental methodologies employed to investigate these phenomena.

Metabolic Activation of Cyclophosphamide to Phosphoramide Mustard

Cyclophosphamide is a prodrug that requires metabolic activation, primarily in the liver, to become cytotoxic.[1][2] This multi-step bioactivation process is critical for its therapeutic action.

-

Hepatic Hydroxylation: The process begins with the hydroxylation of cyclophosphamide at the C4 position by cytochrome P450 enzymes (CYP450), particularly CYP2B6 and CYP3A4, to form 4-hydroxycyclophosphamide (B600793) (4-OHCP).[1][4]

-

Tautomerization: 4-OHCP exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[2][5] This equilibrium is a key juncture, as aldophosphamide can either be detoxified or proceed to the final activation step.

-

β-Elimination: Aldophosphamide undergoes spontaneous, non-enzymatic β-elimination to yield the two final, active metabolites: this compound (the primary antineoplastic agent) and acrolein, a byproduct responsible for significant side effects like hemorrhagic cystitis.[2][4][5]

Molecular Mechanism of DNA Alkylation

The cytotoxicity of this compound stems from its ability to act as a bifunctional electrophile, enabling it to form covalent bonds with nucleophilic sites on DNA.

Formation of the Aziridinium (B1262131) Ion

The alkylation process is initiated by an intramolecular cyclization reaction. One of the 2-chloroethyl side chains of PM forms a highly reactive aziridinium (ethyleneimonium) ion intermediate, with the concomitant release of a chloride ion.[6] This strained, three-membered ring is a potent electrophile, readily susceptible to attack by nucleophiles. Studies using deuterated PM analogs have confirmed that alkylation proceeds through this aziridinium intermediate rather than a direct SN2 displacement of the chlorine atom.[6]

Primary Site of Alkylation: N7 of Guanine (B1146940)

The primary and most frequent target for alkylation by PM is the N7 position of guanine bases in DNA.[2][7][8] This site is highly nucleophilic and accessible within the major groove of the DNA double helix.

Formation of DNA Adducts

-

Monofunctional Adducts: The initial reaction involves the electrophilic aziridinium ion attacking the N7 position of a guanine residue, forming a stable covalent bond. This results in a monofunctional adduct, N-[2-(N7-guaninyl)ethyl]-N-(2-chloroethyl)phosphorodiamidic acid (often referred to as NOR-G).[7] This initial adduct is unstable, with a reported half-life of approximately 2-3 hours.[7]

-

Bifunctional Adducts and Cross-linking: Because PM possesses two chloroethyl groups, the remaining chloroethyl arm on the monofunctional adduct can undergo a second aziridinium ion formation. This second reactive site can then alkylate another nucleophilic site, leading to the formation of DNA cross-links, which are considered the principal lesions responsible for cytotoxicity.[7]

-

Interstrand Cross-links (ICLs): The most cytotoxic lesion is the interstrand cross-link, where the second arm of the PM molecule binds to a guanine on the opposite DNA strand.[7] This creates a covalent bridge, N,N-bis[2-(N7-guaninyl)ethyl]amine (G-NOR-G), which physically prevents the separation of the DNA strands, thereby blocking replication and transcription.[7][9]

-

Intrastrand Cross-links: PM can also link two guanines on the same DNA strand.

-

DNA-Protein Cross-links (DPCs): The reactive aziridinium intermediate can also form covalent bonds with nucleophilic amino acid residues (like cysteine) in nearby proteins, such as transcription factors or chromatin-organizing proteins, trapping them on the DNA.[10]

-

While the N7-guanine is the predominant site, alkylation at other positions, including the phosphate (B84403) backbone, has also been reported, though it is a less frequent event.[11]

Quantitative Data Summary

The biological activity of this compound has been quantified in various studies. The following tables summarize key data points from the literature.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Exposure Time | IC50 / Effect Concentration | Reference |

| V-79 Chinese Hamster Lung | Clonogenic Assay | 3 hours | IC50: 77 µM | [9] |

| Rat Granulosa Cells (SIGCs) | Viability Assay | 48 hours | Reduced viability at 3 µM and 6 µM | [7][9] |

| CCRF-CEM (Human T-cell) | Cytotoxicity Assay | Not Specified | ED50: 1.7 µg/mL | [12] |

Table 2: Pharmacokinetics and Stability

| Parameter | Species | Value | Conditions | Reference |

| Terminal Elimination Half-life | Rat | 15.1 min | Following IV administration | [9] |

| Stability (Disappearance) | In Vitro | Half-life: 8 min | pH 7.2, 37°C | [8] |

| Monofunctional Adduct Stability | In Vitro | Half-life: ~2-3 hours | Not Specified | [7] |

Table 3: DNA Adduct Formation Timeline

| Cell Line / System | PM Concentration | Exposure Time | Adduct Detected | Reference |

| Rat Granulosa Cells (SIGCs) | 6 µM | 24 hours | NOR-G-OH (Monoadduct) | [13] |

| Rat Granulosa Cells (SIGCs) | 3 µM and 6 µM | 48 hours | G-NOR-G (Cross-link) | [13] |

| Rat Liver Microsomal System | Not Specified | 2 hours | N-(2-chloroethyl)-N-[2-(guaninyl)ethyl]amine (Main product) | [8] |

| Rat Liver Microsomal System | Not Specified | 6 hours | N-(2-hydroxyethyl)-N-[2-(7-guaninyl)ethyl]amine (Most abundant) | [8] |

| Rat Liver Microsomal System | Not Specified | 6 hours | G-NOR-G (Cross-link) represented 12% of total adducts | [8] |

Experimental Protocols

The study of PM-induced DNA alkylation relies on a combination of cellular and analytical techniques.

In Vitro DNA Alkylation Assay

This protocol provides a general framework for reacting PM with DNA in a cell-free system to study adduct formation.

-

Materials: Purified calf thymus DNA (or a specific oligonucleotide sequence), this compound (PM), reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.0), 37°C incubator.

-

Reaction Setup: Dissolve DNA in the reaction buffer to a final concentration of ~1 mg/mL. Prepare a fresh stock solution of PM in an appropriate solvent (e.g., DMSO).

-

Alkylation Reaction: Add PM to the DNA solution to achieve the desired final concentration (e.g., 10-200 µM). Incubate the mixture at 37°C for a specified time course (e.g., 2, 6, 24 hours).

-

Reaction Termination: Stop the reaction by precipitating the DNA with cold ethanol (B145695) to remove unreacted PM.

-

Sample Preparation for Analysis: The alkylated DNA is then washed, dried, and prepared for analysis by enzymatic hydrolysis, as described in the LC-MS/MS protocol below.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of PM on cultured cells.

-

Cell Seeding: Plate cells (e.g., HT1080 human fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of PM in the cell culture medium. Replace the existing medium with the PM-containing medium and incubate for a defined period (e.g., 48 hours). Include a vehicle control (e.g., 1% DMSO).[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

DNA Adduct Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for identifying and quantifying specific DNA adducts.[4]

-

Cell Treatment and DNA Extraction: Treat cultured cells (e.g., SIGCs) with PM (e.g., 3 or 6 µM) for the desired duration (e.g., 24 or 48 hours).[13] Harvest the cells and extract genomic DNA using a commercial kit (e.g., Qiagen DNA extraction kits) following the manufacturer's instructions.[4]

-

Enzymatic Hydrolysis: Quantify the extracted DNA (~10-50 µg) and subject it to enzymatic digestion to break it down into individual deoxynucleosides. This is typically a multi-step process using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Solid Phase Extraction (SPE): Clean up the hydrolyzed sample to remove enzymes and other interfering substances. A C18 reversed-phase SPE cartridge is commonly used to retain the DNA adducts while salts and other polar components are washed away. Elute the adducts with a solvent like methanol.

-

LC Separation: Inject the cleaned sample into a High-Performance Liquid Chromatography (HPLC) system. Use a reversed-phase column (e.g., C18) with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile) to separate the different DNA adducts from the normal deoxynucleosides.[4]

-

MS/MS Detection and Quantification: The eluent from the HPLC is directed into a tandem mass spectrometer (e.g., a QTOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

MS1 Scan: The instrument scans for the specific mass-to-charge ratio (m/z) of the expected parent ions of the DNA adducts (e.g., G-NOR-G).

-

MS2 Fragmentation (Tandem MS): The parent ions are isolated and fragmented, and the resulting product ions are detected. This fragmentation pattern provides structural confirmation of the adduct's identity.

-

Quantification: Adduct levels are quantified by comparing the signal intensity to that of a known amount of a stable isotope-labeled internal standard.

-

Conclusion

The therapeutic efficacy of this compound is inextricably linked to its chemical reactivity with DNA. Following its metabolic generation from cyclophosphamide, PM initiates a cascade of DNA alkylation events, primarily at the N7 position of guanine. The formation of monofunctional adducts and, more critically, the subsequent generation of highly cytotoxic interstrand cross-links, effectively stalls essential cellular processes like DNA replication. This detailed understanding of its mechanism of action provides a crucial foundation for optimizing cancer chemotherapy, developing strategies to mitigate toxicity, and designing novel alkylating agents with improved therapeutic indices. The analytical methods outlined herein are vital tools for researchers and drug developers in the continued exploration and application of this important class of anticancer drugs.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Alkylating properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation of a this compound-nucleotide adduct that is not by alkylation at the N7 position of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [dr.lib.iastate.edu]

The Synthesis of Phosphoramide Mustard from Cyclophosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of phosphoramide (B1221513) mustard from its prodrug, cyclophosphamide (B585). The document details both the biological activation pathway and chemical synthesis strategies, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of the core processes involved.

Introduction: The Activation of a Potent Alkylating Agent

Cyclophosphamide is a widely used chemotherapeutic agent that requires metabolic activation to exert its cytotoxic effects. The key active metabolite responsible for its anticancer activity is phosphoramide mustard, a potent DNA alkylating agent. Understanding the conversion of cyclophosphamide to this compound is crucial for optimizing its therapeutic efficacy and developing novel analogs. This guide explores the intricacies of this transformation, providing valuable insights for researchers in drug development and oncology.

The activation process, whether occurring metabolically in the liver or synthetically in the laboratory, proceeds through a critical intermediate, 4-hydroxycyclophosphamide (B600793). This document will first elucidate the well-established metabolic pathway and then delve into the chemical synthesis methodologies that aim to replicate this activation cascade.

Metabolic Activation of Cyclophosphamide

The in vivo conversion of cyclophosphamide to this compound is a multi-step process primarily occurring in the liver.[1][2][3][4] This enzymatic pathway is essential for the drug's therapeutic action.

The initial and rate-limiting step is the hydroxylation of cyclophosphamide at the C4 position of the oxazaphosphorine ring.[2] This reaction is catalyzed by various cytochrome P450 (CYP) enzymes, with CYP2B6, CYP2C19, and CYP3A4 playing significant roles.[1][5] The product of this hydroxylation is 4-hydroxycyclophosphamide, which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[1][3][6]

Aldophosphamide is a key intermediate that can follow two main paths. It can be detoxified by aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyphosphamide. Alternatively, and crucially for its therapeutic effect, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction to yield the ultimate cytotoxic agent, this compound, and a byproduct, acrolein.[1][4][6] Acrolein is known to be responsible for some of the toxic side effects of cyclophosphamide therapy, such as hemorrhagic cystitis.

The following diagram illustrates the metabolic activation pathway of cyclophosphamide.

Caption: Metabolic activation pathway of cyclophosphamide to this compound.

Chemical Synthesis of this compound from Cyclophosphamide

The chemical synthesis of this compound from cyclophosphamide aims to mimic the metabolic activation pathway. This typically involves a two-step process: the introduction of a hydroxyl group at the C4 position of cyclophosphamide, followed by the conversion of this intermediate to this compound.

Step 1: Synthesis of 4-Hydroxycyclophosphamide

The direct chemical hydroxylation of cyclophosphamide is challenging and often results in low yields.[6][7] Several methods have been explored:

-

Fenton Oxidation: This method utilizes iron(II) sulfate (B86663) and hydrogen peroxide to hydroxylate cyclophosphamide. However, the reported yield of the precursor 4-hydroperoxycyclophosphamide is low, around 3-4%.[6]

-

Ozonation: Direct ozonation of cyclophosphamide is another approach to synthesize the 4-hydroperoxycyclophosphamide precursor.[6]

-

Biocatalytic Hydroxylation: A more efficient method involves the use of the enzyme unspecific peroxygenase (UPO) from Marasmius rotula. This biocatalytic approach has been shown to produce 4-hydroxycyclophosphamide with a significantly higher yield of 32% and a purity of over 97.6%.[6][7]

Step 2: Conversion of 4-Hydroxycyclophosphamide to this compound

The conversion of 4-hydroxycyclophosphamide to this compound is a spontaneous process that occurs via the aldophosphamide intermediate.[8] The rate of this conversion is influenced by several factors, including pH, temperature, and the composition of the buffer.[8][9] The reaction is catalyzed by general bases, with dianionic phosphate (B84403) and carbonate being effective catalysts.[9]

The following diagram outlines a proposed workflow for the chemical synthesis of this compound from cyclophosphamide.

Caption: Proposed workflow for the chemical synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its intermediates.

| Parameter | Value | Conditions | Reference |

| Yield of 4-Hydroxycyclophosphamide (Biocatalytic Method) | 32% | Using unspecific peroxygenase (UPO) from Marasmius rotula | [6],[7] |

| Purity of 4-Hydroxycyclophosphamide (Biocatalytic Method) | > 97.6% | Using unspecific peroxygenase (UPO) from Marasmius rotula | [6],[7] |

| Yield of 4-Hydroperoxycyclophosphamide (Fenton Oxidation) | 3-4% | Iron(II) sulfate and hydrogen peroxide | [6] |

| Conversion Rate of 4-Hydroxycyclophosphamide to this compound | k = 0.126 min-1 | 0.5 M phosphate buffer, pH 8, 37°C | [8] |

| Catalytic Constant for Conversion (Dianionic Phosphate) | 0.194 min-1 M-1 | Dianionic phosphate-catalyzed conversion of 4-hydroxycyclophosphamide | [9] |

| Catalytic Constant for Conversion (Carbonate) | 3.09 min-1 M-1 | Carbonate-catalyzed conversion of 4-hydroxycyclophosphamide | [9] |

| Half-life of this compound | 8 minutes | pH 7.2, 37°C, studied by 31P NMR | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound from cyclophosphamide, based on published literature.

Biocatalytic Synthesis of 4-Hydroxycyclophosphamide using UPO

This protocol is adapted from the work of Steinbrecht et al. (2020).[6][7]

Materials:

-

Cyclophosphamide (CPA)

-

Unspecific peroxygenase from Marasmius rotula (MroUPO)

-

Glucose oxidase (GOx)

-

Glucose

-

Buffer solution (e.g., pH 5.5)

-

Hydrogen peroxide (for initiation)

-

Solvents for extraction (e.g., ethyl acetate)

-

HPLC system for purification and analysis

Procedure:

-

Prepare a reaction mixture containing CPA, MroUPO, and GOx in the appropriate buffer.

-

Initiate the reaction by adding a small amount of hydrogen peroxide.

-

Continuously supply glucose to the reaction mixture to allow for the in situ generation of hydrogen peroxide by GOx.

-

Monitor the reaction progress using HPLC to determine the optimal time for harvesting 4-hydroxycyclophosphamide and minimizing the formation of byproducts like 4-ketocyclophosphamide.

-

Stop the reaction at the optimal time point (e.g., by removing the enzyme).

-

Extract the 4-hydroxycyclophosphamide from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

-

Purify the extracted 4-hydroxycyclophosphamide using semi-preparative HPLC.

-

Analyze the purity of the final product using analytical HPLC and confirm its identity via mass spectrometry.

Conversion of 4-Hydroxycyclophosphamide to this compound

This protocol is based on the findings of Low et al. (1982) and Voelcker et al. (1988).[8][9]

Materials:

-

Purified 4-hydroxycyclophosphamide

-

Phosphate buffer (e.g., 0.5 M, pH 8)

-

Incubator or water bath at 37°C

-

31P NMR spectrometer or other suitable analytical instrument for monitoring the reaction

Procedure:

-

Dissolve the purified 4-hydroxycyclophosphamide in the phosphate buffer.

-

Incubate the solution at 37°C.

-

Monitor the conversion of 4-hydroxycyclophosphamide to this compound over time using a suitable analytical technique. 31P NMR is effective for observing the disappearance of the 4-hydroxycyclophosphamide signal and the appearance of the this compound signal.

-

The reaction can be considered complete when the signal for 4-hydroxycyclophosphamide is no longer detectable.

-

Due to the instability of this compound, it is typically used immediately in subsequent applications or stabilized as a salt (e.g., cyclohexylammonium salt) for storage.

Purification and Analysis of this compound

Purification:

Given the instability of this compound, purification can be challenging. If required, rapid chromatographic techniques under controlled temperature and pH conditions would be necessary. For many applications, the crude reaction mixture from the conversion of 4-hydroxycyclophosphamide may be used directly, assuming the absence of interfering substances.

Analysis:

-

31P NMR Spectroscopy: This is a powerful technique for identifying and quantifying phosphorus-containing compounds like this compound and its precursors.[10]

-

HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the quantification of this compound, often used in biological matrices.[11][12]

Conclusion

The synthesis of this compound from cyclophosphamide is a process of significant interest in medicinal chemistry and pharmacology. While the metabolic pathway provides a clear blueprint for this transformation, replicating it through chemical synthesis presents challenges, particularly in achieving high yields for the initial hydroxylation step. The advent of biocatalytic methods offers a promising avenue for the efficient production of the key intermediate, 4-hydroxycyclophosphamide. The subsequent conversion to this compound is a spontaneous process that can be controlled by reaction conditions.

This technical guide has provided a comprehensive overview of the synthesis of this compound, encompassing the underlying chemical principles, quantitative data, and detailed experimental considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals working to advance our understanding and application of this important class of anticancer agents.

References

- 1. ClinPGx [clinpgx.org]

- 2. The key role of hydroxylation for the cytostatic activity and selectivity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Oxidation of cyclophosphamide to 4-hydroxycyclophosphamide and deschloroethylcyclophosphamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to this compound and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Further studies on the conversion of 4-hydroxyoxazaphosphorines to reactive mustards and acrolein in inorganic buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphoramide Mustard: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramide (B1221513) mustard (PM) is the principal cytotoxic metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). As the ultimate DNA alkylating agent responsible for the therapeutic effects of its parent prodrug, a thorough understanding of its chemical properties and stability is paramount for optimizing drug efficacy and safety. This technical guide provides a comprehensive overview of the core chemical characteristics of phosphoramide mustard, its stability under various conditions, and detailed methodologies for its analysis. Quantitative data are presented in structured tables for ease of reference, and key biological and experimental pathways are visualized to facilitate a deeper understanding of its mechanism of action and analysis.

Chemical and Physical Properties

This compound is a highly reactive molecule. Its chemical and physical properties are summarized in the table below. The free form of the compound can be unstable, and for research purposes, it is often handled as a more stable salt, such as the cyclohexylammonium salt.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | amino-[bis(2-chloroethyl)amino]phosphinic acid | [3][4] |

| Synonyms | NSC 69945, PMC | [1] |

| CAS Number | 10159-53-2 | [2][3][4] |

| Molecular Formula | C₄H₁₁Cl₂N₂O₂P | [3][4] |

| Molecular Weight | 221.02 g/mol | [3][4] |

| Form | Solid | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol; 20 mg/mL in water | [1][4] |

| Storage Temperature | -20°C | [1] |

| Purity (Commercial) | ≥95% (HPLC) | [1] |

Stability and Degradation

The stability of this compound is a critical factor influencing its biological activity and is highly dependent on environmental conditions such as pH, temperature, and the presence of nucleophiles.[5]

pH-Dependent Hydrolysis

The hydrolysis of this compound follows apparent first-order kinetics and is significantly influenced by pH.[5] It is more stable under acidic conditions.[5] The mechanism of hydrolysis changes with pH. Above its pKa, the primary pathway involves the formation of a reactive aziridinium (B1262131) ion. Below its pKa, cleavage of the P-N bond is the predominant degradation pathway.[5]

Temperature Effects

The rate of hydrolysis is also temperature-dependent.[5] For instance, at pH 7.2 and 37°C, the half-life of this compound has been reported to be approximately 8 minutes, as determined by ³¹P NMR, indicating rapid conversion to other species.[6]

Stability in Biological Media

This compound exhibits significantly greater stability in human plasma and in 5% human serum albumin compared to aqueous buffers.[5] This observation is important for its in vivo activity. It is stabilized by chloride ions, with the stabilization being linearly related to the chloride ion concentration.[5] This is due to the chloride ion-mediated conversion of the aziridinium ion back to this compound.[5] In plasma, this compound was found to be stable at -30°C for at least 10 weeks.[7]

Table of Stability Data

| Condition | Half-life (t½) | Method | Source(s) |

| pH 7.2, 37°C | ~8 minutes | ³¹P NMR | [6] |

| Guanosine adduct, pH 7.4, 37°C | 3.1 hours | HPLC | [8] |

| Deoxyguanosine adduct, pH 4.2, 25°C | 8.5 hours | HPLC | [8] |

| Terminal elimination in rats (intravenous) | 15.1 minutes | Not specified | [2] |

Mechanism of Action: DNA Alkylation

This compound is the active metabolite of cyclophosphamide, responsible for its therapeutic effects.[9][10][11] Its primary mechanism of action is the alkylation of DNA, which ultimately leads to cancer cell death.[9][11][12]

Metabolic Activation of Cyclophosphamide

Cyclophosphamide is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes (primarily CYP2B6 and CYP2C19) to 4-hydroxycyclophosphamide.[9][10][13] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide.[9] Aldophosphamide then undergoes spontaneous β-elimination to yield the two active metabolites: this compound and acrolein.[9][10][14] While this compound is responsible for the antineoplastic activity, acrolein is associated with toxic side effects such as hemorrhagic cystitis.[10][11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C4H11Cl2N2O2P | CID 96356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 10159-53-2 | 86% [smolecule.com]

- 5. Kinetics of this compound hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple and selective determination of the cyclophosphamide metabolite this compound in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stabilities of 7-alkylguanosines and 7-deoxyguanosines formed by this compound and nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

Phosphoramide Mustard: A Deep Dive into its Active Metabolites and Their Formation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphoramide (B1221513) mustard, the principal active metabolite of the widely used anticancer agent cyclophosphamide (B585). It details the metabolic activation pathways, the properties of the resulting active metabolites, quantitative data on their formation, the mechanisms of action, and detailed experimental protocols for their study. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in cyclophosphamide and its cytotoxic metabolites.

Introduction to Phosphoramide Mustard and its Precursors

This compound is a potent DNA alkylating agent and is the ultimate cytotoxic species responsible for the therapeutic effects of several nitrogen mustard prodrugs, most notably cyclophosphamide.[1] Cyclophosphamide itself is an inactive prodrug that requires metabolic activation, primarily in the liver, to be converted into its pharmacologically active forms.[2] This metabolic process is crucial for the drug's efficacy and is a key area of study for understanding its therapeutic window and toxicity profile. The activation cascade produces not only the desired cytotoxic this compound but also other metabolites, some of which contribute to the drug's toxicity, such as acrolein, which is responsible for hemorrhagic cystitis.[3] A thorough understanding of the formation and activity of this compound and its related metabolites is therefore essential for optimizing cancer chemotherapy and developing new, more targeted therapies.

The Metabolic Activation Pathway of Cyclophosphamide

The conversion of cyclophosphamide to this compound is a multi-step enzymatic process that predominantly occurs in the liver. The pathway involves a series of oxidation and elimination reactions, as detailed below.

Hepatic Bioactivation

The initial and rate-limiting step in the activation of cyclophosphamide is the 4-hydroxylation of the oxazaphosphorine ring, a reaction catalyzed by various cytochrome P450 (CYP) enzymes in the liver.[4] The major isoforms involved in this process are CYP2B6, CYP2C9, and CYP3A4, with minor contributions from CYP2A6, CYP2C8, and CYP2C19.[5] This enzymatic hydroxylation results in the formation of 4-hydroxycyclophosphamide (B600793), which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[4][5]

Formation of Active and Inactive Metabolites

Aldophosphamide is a key intermediate in the pathway and can follow two main routes:

-

Activation: Aldophosphamide can undergo a spontaneous, non-enzymatic β-elimination reaction to yield two products:

-

Inactivation: Aldophosphamide can be detoxified by aldehyde dehydrogenase (ALDH) enzymes, primarily ALDH1A1, which oxidize it to the inactive and non-toxic metabolite, carboxyphosphamide.[6]

A minor pathway of cyclophosphamide metabolism involves N-dechloroethylation, which produces the neurotoxic metabolite chloroacetaldehyde.[5]

Below is a diagram illustrating the metabolic activation pathway of cyclophosphamide.

Quantitative Analysis of Metabolite Formation

The pharmacokinetics of cyclophosphamide and its metabolites exhibit significant inter-individual variability, which can impact both therapeutic efficacy and toxicity. The following tables summarize key quantitative data on the formation and disposition of these compounds.

| Parameter | Cyclophosphamide | 4-Hydroxycyclophosphamide | This compound | Carboxyphosphamide | Reference |

| Terminal Half-life (t½) | 5.2 h | - | 15 h | - | [6] |

| Peak Plasma Concentration (Cmax) | - | 2.4 µM | 40 µM | - | [6] |

| AUC Ratio (Metabolite/Parent) | - | 0.0158 | 0.4518 | - | [6] |

| Urinary Excretion (% of Dose) | 10.8% | 0.5% | 39.0% | - | [6] |

Table 1: Pharmacokinetic Parameters of Cyclophosphamide and its Metabolites in Humans

| Metabolite | In Vitro IC50 | Cell Line | Reference |

| This compound | 3-6 µM | Rat Granulosa Cells | [5] |

| This compound | 1.8-69.1 µM | V-79 Chinese Hamster Lung Fibroblasts | [4] |

Table 2: In Vitro Cytotoxicity of this compound

Mechanism of Action and Cellular Effects

The primary mechanism of action of this compound is the alkylation of DNA, which ultimately leads to cell death. This process triggers a complex cellular response, as detailed below.

DNA Alkylation and Cross-linking

This compound is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940).[7] This can result in several types of DNA lesions:

-

Mono-adducts: A single chloroethyl group of this compound binds to a guanine base.

-

Intra-strand cross-links: Both chloroethyl groups react with guanine bases on the same DNA strand.

-

Inter-strand cross-links: The two chloroethyl groups react with guanine bases on opposite strands of the DNA double helix. This is the most cytotoxic lesion as it prevents DNA strand separation, thereby inhibiting DNA replication and transcription.

-

DNA-protein cross-links: this compound can also cross-link DNA to proteins.[7]

DNA Damage Response Pathway

The formation of DNA adducts and cross-links by this compound activates the DNA damage response (DDR) pathway. This is a complex signaling network that senses DNA damage and coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

Key events in the DDR pathway initiated by this compound include:

-

Sensing of DNA damage: The DNA lesions are recognized by sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1).

-

Signal transduction: The sensor proteins activate transducer kinases, most notably ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

Effector activation: ATM and ATR phosphorylate a multitude of downstream effector proteins, including:

-

H2AX: Phosphorylation of the histone variant H2AX to form γH2AX is an early marker of DNA double-strand breaks.[8]

-

p53: A tumor suppressor protein that regulates cell cycle arrest and apoptosis.

-

CHK1 and CHK2: Checkpoint kinases that halt the cell cycle to allow time for DNA repair.

-

-

DNA Repair: The cell attempts to repair the DNA damage through various mechanisms, including:

-

Non-homologous end joining (NHEJ): A major pathway for repairing double-strand breaks.[8]

-

Homologous recombination (HR): A more accurate pathway for repairing double-strand breaks that uses a sister chromatid as a template.[8]

-

Nucleotide excision repair (NER): This pathway is involved in removing bulky DNA adducts.[9]

-

If the DNA damage is too extensive to be repaired, the DDR pathway will trigger apoptosis, or programmed cell death, leading to the elimination of the cancerous cell.

The following diagram illustrates the DNA damage response pathway initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its formation.

In Vitro Metabolism of Cyclophosphamide using Liver Microsomes

This protocol describes a method for the in vitro activation of cyclophosphamide to its metabolites using a liver microsome preparation.[10]

Materials:

-

Rat liver microsomes (commercially available)

-

Cyclophosphamide

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Ice

-

Microcentrifuge tubes

-

Incubator or water bath at 37°C

-

HPLC-MS/MS system for metabolite analysis

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube on ice containing:

-

Potassium phosphate buffer (to final volume)

-

Rat liver microsomes (e.g., 1 mg/mL final concentration)

-

Cyclophosphamide (desired concentration, e.g., 1 mM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the supernatant for the presence of cyclophosphamide metabolites (e.g., 4-hydroxycyclophosphamide, this compound) using a validated HPLC-MS/MS method.

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in human plasma.[1][11]

Materials:

-

Human plasma samples

-

This compound standard

-

Internal standard (e.g., deuterated this compound)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 HPLC column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard.

-

Perform protein precipitation by adding a suitable volume of ice-cold acetonitrile, vortex, and centrifuge.

-

Alternatively, for cleaner samples, perform solid-phase extraction:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample.

-

Wash the cartridge with water and then a low percentage of methanol in water.

-

Elute the analyte with methanol.

-

-

Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient elution: A suitable gradient from a low to high percentage of mobile phase B.

-

Flow rate: e.g., 0.2 mL/min.

-

Injection volume: e.g., 5 µL.

-

-

MS/MS Conditions:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Detection mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of this compound standard spiked into blank plasma.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is the key cytotoxic metabolite of cyclophosphamide, and its formation is a critical determinant of the drug's therapeutic efficacy. A detailed understanding of the metabolic activation pathway, the enzymes involved, and the resulting pharmacokinetics is essential for optimizing treatment strategies and minimizing toxicity. The mechanism of action of this compound, primarily through the induction of DNA cross-links and the subsequent activation of the DNA damage response pathway, provides a basis for its potent anticancer activity. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the complex pharmacology of this important class of anticancer agents. Continued research in this area will be invaluable for the development of more effective and safer cancer therapies.

References

- 1. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]

In Vitro Activation of Cyclophosphamide to Phosphoramide Mustard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro activation of the prodrug cyclophosphamide (B585) (CP) into its active cytotoxic metabolite, phosphoramide (B1221513) mustard (PM). This process is critical for preclinical assessments of drug efficacy, toxicity studies, and research into mechanisms of action and resistance. This guide details the necessary biological components, experimental procedures, and analytical methods, presenting quantitative data in accessible formats and visualizing key pathways and workflows.

The Metabolic Pathway of Cyclophosphamide Activation

The bioactivation of cyclophosphamide is a multi-step enzymatic process primarily occurring in the liver. The initial and rate-limiting step is the hydroxylation of cyclophosphamide at the C-4 position, catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP2B6 and CYP3A4. This reaction forms 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then transported to target cells where it undergoes spontaneous (non-enzymatic) β-elimination to yield the ultimate alkylating agent, phosphoramide mustard, and a toxic byproduct, acrolein.[1]

Simultaneously, detoxification pathways compete with the activation process. Aldophosphamide can be oxidized by aldehyde dehydrogenases (ALDH) to the inactive metabolite carboxyphosphamide. 4-hydroxycyclophosphamide can also be inactivated to 4-ketocyclophosphamide.[1]

Experimental Protocols

Preparation of Rat Liver S9 Fraction

The S9 fraction is the post-mitochondrial supernatant of a liver homogenate and contains both microsomal and cytosolic enzymes necessary for in vitro drug metabolism studies.[2]

Materials:

-

Male Sprague-Dawley rats (untreated or pre-treated with CYP inducers like phenobarbital)

-

Homogenization buffer: 0.1 M HEPES/1.15% KCl buffer, pH 7.4, ice-cold

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Cryovials

Procedure:

-

Euthanize the rat according to approved animal care protocols.

-

Perfuse the liver with ice-cold saline until it is pale to remove blood contaminants.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

-

Homogenize the minced liver in 3 volumes (w/v) of ice-cold homogenization buffer using 5-10 strokes of the Potter-Elvehjem homogenizer at a low speed to minimize foaming.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant (the S9 fraction), avoiding the lipid layer at the top and the pellet at the bottom.

-

Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford or BCA assay).

-

Aliquot the S9 fraction into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

In Vitro Incubation for Cyclophosphamide Activation

This protocol describes a typical incubation mixture for the metabolic activation of cyclophosphamide.

Materials:

-

Rat liver S9 fraction (typically 1-2 mg/mL final protein concentration)

-

Cyclophosphamide (CP) stock solution

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Incubator or shaking water bath at 37°C

Procedure:

-

Prepare the incubation mixture in microcentrifuge tubes on ice. For a final volume of 1 mL, add the following in order:

-

Phosphate buffer (to make up the final volume)

-

S9 fraction (to achieve the desired final protein concentration)

-

Cyclophosphamide stock solution (to achieve the desired final concentration, e.g., 1 mM)

-

NADPH regenerating system

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle agitation for a specified time (e.g., 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by placing the tubes on ice and immediately proceeding to sample preparation for analysis.

-

Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes at 4°C to pellet the protein.

-

Collect the supernatant for analysis of metabolites.

Quantification of this compound by HPLC-MS/MS

Due to its high reactivity and instability, direct quantification of this compound is challenging. A common approach involves derivatization or indirect measurement. A validated method involves measuring a stable hemoglobin adduct of this compound in vivo, but for in vitro systems, direct measurement of metabolites in the supernatant is more common.[3][4]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute cyclophosphamide and its metabolites.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cyclophosphamide: e.g., m/z 261.0 -> 140.1

-

4-Hydroxycyclophosphamide: e.g., m/z 277.0 -> 156.1

-

This compound: Due to its instability, derivatization is often required for robust quantification.

-

Quantitative Data

Enzyme Kinetics of Cyclophosphamide 4-Hydroxylation

The following table summarizes the Michaelis-Menten kinetic parameters for the formation of 4-hydroxycyclophosphamide from cyclophosphamide in human and rat liver microsomes.

| Species | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human | Liver Microsomes (low Km component) | 95 ± 72 | 0.138 ± 0.070 | [5] |

| Human | Liver Microsomes (high Km component) | 5090 ± 4300 | 1.55 ± 0.50 | [5] |

| Rat | Liver Microsomes | 1400 | 338 nmol/min/nmol P450 | [6] |

Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated in various cell lines.

| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |

| CCRF-CEM (Human leukemia) | Not specified | ~6.5 (1.7 µg/mL) | Not specified | [7] |

| Rat Granulosa Cells | Trypan Blue Exclusion | > 6 | 48 hours | [8] |

Conclusion

The in vitro activation of cyclophosphamide to this compound using liver S9 fractions is a well-established method that is indispensable for the preclinical evaluation of this important anticancer drug. This guide provides the fundamental protocols and quantitative data necessary for researchers to design and execute robust experiments in this area. Careful optimization of experimental conditions and the use of sensitive analytical techniques like HPLC-MS/MS are crucial for obtaining reliable and reproducible results. The provided diagrams and tables serve as a quick reference for the key pathways, workflows, and quantitative parameters involved in this process.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

Phosphoramide Mustard DNA Adducts: A Technical Guide to Formation, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramide (B1221513) mustard (PM) is the principal active metabolite of the widely used anticancer and immunosuppressive drug cyclophosphamide (B585).[1][2] Its therapeutic efficacy is primarily attributed to its ability to function as a bifunctional alkylating agent, forming covalent adducts with DNA. These adducts, particularly interstrand cross-links (ICLs), are highly cytotoxic as they physically block DNA replication and transcription, ultimately leading to cell death.[3][4] A thorough understanding of the mechanisms of PM-DNA adduct formation, the precise structures of these adducts, and the cellular responses they elicit is crucial for optimizing the therapeutic use of cyclophosphamide and for the development of novel DNA-alkylating drugs. This technical guide provides an in-depth overview of the current knowledge on phosphoramide mustard-DNA adducts, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

This compound Activation and DNA Adduct Formation

Cyclophosphamide is a prodrug that requires metabolic activation, primarily in the liver by cytochrome P450 enzymes, to be converted into its active form, this compound.[1][5] The activation cascade proceeds through the formation of 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then undergoes spontaneous elimination to yield this compound and acrolein, a byproduct responsible for some of the drug's toxicity.[2][5]

Once formed, this compound is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The primary target for alkylation is the N7 position of guanine (B1146940).[3][6] The initial reaction results in the formation of a monoadduct. This monoadduct can then undergo a second alkylation reaction with another guanine base, leading to the formation of a DNA-DNA cross-link.

Types of this compound-DNA Adducts

Three major types of DNA adducts are formed by this compound:

-

N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl]amine (NOR-G): A monofunctional adduct where one arm of the mustard has reacted with the N7 of guanine.[3]

-

N-(2-hydroxyethyl)-N-[2-(N7-guaninyl)ethyl]-amine (NOR-G-OH): A monofunctional adduct where one arm has reacted with guanine and the other has been hydrolyzed.[3]

-

N,N-bis[2-(N7-guaninyl)ethyl]amine (G-NOR-G): A bifunctional adduct that forms an interstrand cross-link between the N7 positions of two guanine residues. This is the most cytotoxic lesion.[3][6]

Molecular modeling and experimental studies have shown a sequence preference for the formation of interstrand cross-links, with 5'-GNC-3' sequences being particularly susceptible.[5][7][8] The formation of a 1,3 cross-link between a dG and a dG in a 5'-d(GAC)-3' sequence has been structurally characterized through molecular dynamics.[7][9][10]

Quantitative Analysis of Adduct Formation and Cytotoxicity

The formation of this compound-DNA adducts and their cytotoxic effects have been quantified in various experimental systems. The following tables summarize key quantitative data from the literature.

Table 1: Stability and Formation of this compound and its DNA Adducts

| Parameter | Value | Conditions | Reference(s) |

| Half-life of this compound | 8 minutes (disappearance of phosphorus signal) | pH 7.2, 37°C, 31P NMR | [1] |

| Half-life of Guanosine-PM adduct | ~2–3 hours | [3] | |

| Depurination of Adducts | 70% in 24 hours | pH 7.0, 37°C | [1] |

| Relative Adduct Abundance (2 hours) | NOR-G is the main product | Rat liver microsomal system | [1] |

| Relative Adduct Abundance (6 hours) | NOR-G-OH is most abundant; G-NOR-G is 12% of total adducts | Rat liver microsomal system | [1] |

Table 2: Cytotoxicity of this compound in Cell Culture

| Cell Line | IC50 | Exposure Time | Reference(s) |

| Rat Spontaneously Immortalized Granulosa Cells (SIGCs) | 3-6 µM | 48 hours | [11][12] |

| CCRF-CEM cells | 1.7 µg/ml | Not specified | [13] |

| L1210 Lymphoma | At least 100x more potent than cyclophosphamide | Not specified | [14] |

| V-79 Chinese Hamster Lung Fibroblasts | 1.8-69.1 µM | Not specified | [11][12] |

Table 3: Time-Dependent Adduct Formation in Rat Granulosa Cells

| Adduct | Concentration | Time | Observation | Reference(s) |

| NOR-G-OH (DA1) | 6 µM | 24 hours | Detected | [3] |

| G-NOR-G (DA2) | 3 µM and 6 µM | 48 hours | Formed | [3] |

DNA Damage Response and Repair Pathways

The formation of this compound-DNA adducts triggers a complex cellular DNA damage response (DDR). The cell employs multiple DNA repair pathways to remove these lesions and maintain genomic integrity.

Repair of Monoadducts

Monofunctional adducts such as NOR-G and NOR-G-OH are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[6] This pathway recognizes and removes bulky lesions that distort the DNA helix.

Repair of Interstrand Cross-links

Interstrand cross-links are highly complex lesions that require the coordinated action of multiple repair pathways. The Fanconi Anemia (FA) pathway plays a central role in the repair of ICLs.[3][4][15][16] This pathway involves a cascade of proteins that recognize the stalled replication fork at the site of the cross-link and initiate a series of events leading to the "unhooking" of the cross-link and subsequent repair by homologous recombination and translesion synthesis.[3][4]

Key Signaling Molecules

The DDR is orchestrated by several key signaling kinases, including Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) .[3][17][18] ATM is primarily activated by double-strand breaks, which can be a secondary consequence of ICL repair, while ATR is activated by stalled replication forks, a direct result of ICLs.[17][18] Activation of these kinases leads to the phosphorylation of a multitude of downstream targets, including histone H2AX (forming γH2AX), which serves as a beacon for the recruitment of DNA repair factors.[3][11]

Experimental Protocols

In Vitro DNA Alkylation with this compound

Objective: To generate this compound-DNA adducts in a cell-free system for structural and analytical studies.

Materials:

-

This compound

-

Calf thymus DNA or synthetic oligonucleotides

-

Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

37°C incubator

-

Ethanol (B145695) (ice-cold)

-

Sodium acetate (B1210297) (3 M)

-

Microcentrifuge

Protocol:

-

Dissolve this compound in the reaction buffer to the desired concentration.

-

Add the this compound solution to the DNA solution in the reaction buffer. The molar ratio of drug to DNA base pairs should be optimized based on the desired level of adduction.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 2, 6, or 24 hours), depending on the desired adduct distribution.

-

Stop the reaction by precipitating the DNA. Add 1/10 volume of 3 M sodium acetate and 2.5 volumes of ice-cold ethanol.

-

Incubate at -20°C for at least 1 hour to precipitate the DNA.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the DNA pellet with 70% ethanol and centrifuge again.

-

Air-dry the DNA pellet and resuspend it in an appropriate buffer for downstream analysis.

DNA Extraction and Hydrolysis for Adduct Analysis

Objective: To isolate DNA from cells or tissues and hydrolyze it to individual nucleosides for subsequent analysis by LC-MS/MS.

Materials:

-

Cell pellet or tissue sample

-

DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

-

Nuclease P1

-

Alkaline phosphatase

-

Enzyme reaction buffers

-

37°C water bath

-

Centrifugal filters (e.g., 3 kDa molecular weight cutoff)

Protocol:

-

Extract genomic DNA from the cell pellet or tissue sample using a commercial DNA isolation kit according to the manufacturer's instructions.

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

To an aliquot of DNA (e.g., 10-50 µg), add nuclease P1 in its appropriate buffer.

-

Incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.

-

Add alkaline phosphatase and its corresponding buffer to the reaction mixture.

-

Incubate at 37°C for another 2-4 hours to dephosphorylate the nucleotides to deoxynucleosides.

-

Stop the reaction and remove the enzymes by passing the digest through a centrifugal filter.

-

The filtrate containing the deoxynucleosides is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound-DNA Adducts

Objective: To separate, detect, and quantify this compound-DNA adducts from a hydrolyzed DNA sample.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 1.8 µm)[3]

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions (Example): [3]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over a specified time.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

-

MRM Transitions:

-

NOR-G-OH: Precursor ion (m/z) -> Product ion (m/z) corresponding to the loss of the deoxyribose moiety or other characteristic fragments.

-

G-NOR-G: Precursor ion (m/z) -> Product ion (m/z) corresponding to the loss of one or both deoxyribose moieties or fragmentation of the cross-link.

-

-

Collision Energy and other MS parameters: Optimize for each specific adduct and instrument.

Cell Viability Assay (Trypan Blue Exclusion)

Objective: To determine the cytotoxicity of this compound by assessing cell membrane integrity.

Materials:

-

Cells cultured in appropriate medium

-

This compound stock solution

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Microscope

Protocol:

-

Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).[3] Include a vehicle control (e.g., DMSO).

-

After the incubation period, detach the cells using trypsin-EDTA.

-

Resuspend the cells in culture medium and take an aliquot of the cell suspension.

-

Mix the cell suspension with an equal volume of 0.4% Trypan blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture into a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

-

Calculate the percentage of viable cells for each treatment condition.

Visualizations of Key Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and logical relationships involved in this compound-induced DNA damage and repair.

Caption: Metabolic activation of cyclophosphamide to this compound.

Caption: Formation of this compound-DNA adducts.

Caption: DNA damage response to interstrand cross-links.

Conclusion

This compound's potent cytotoxic activity is a direct consequence of its ability to form a variety of DNA adducts, with the interstrand cross-link being the most critical lesion. A detailed understanding of the chemical nature of these adducts, their rates of formation and repair, and the intricate cellular pathways that respond to this type of DNA damage is paramount for the rational design of new chemotherapeutic agents and for optimizing existing treatment regimens. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development, providing a solid foundation for further investigation into the complex interplay between DNA alkylating agents and the cellular machinery.

References

- 1. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A structural basis for a this compound-induced DNA interstrand cross-link at 5'-d(GAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crosstalk between translesion synthesis, Fanconi anemia network, and homologous recombination repair pathways in interstrand DNA crosslink repair and development of chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [ouci.dntb.gov.ua]

- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 9. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crosstalk between the nucleotide excision repair and Fanconi anemia/BRCA pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [dr.lib.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of this compound/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Cytochrome P450 in the Bioactivation of Phosphoramide Mustards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the cytochrome P450 (CYP) superfamily of enzymes in the metabolic activation of the anticancer prodrugs cyclophosphamide (B585) (CPA) and ifosfamide (B1674421) (IFA). The therapeutic efficacy of these oxazaphosphorine agents is entirely dependent on their biotransformation into the active cytotoxic metabolite, phosphoramide (B1221513) mustard. This process, primarily occurring in the liver, is a complex interplay of various CYP isozymes, leading to both therapeutically active compounds and potentially toxic byproducts. Understanding the nuances of this metabolic pathway is crucial for optimizing drug efficacy, minimizing toxicity, and developing novel therapeutic strategies.

The Metabolic Activation Pathway: From Prodrug to Cytotoxic Agent

The bioactivation of both cyclophosphamide and ifosfamide is initiated by a critical hydroxylation reaction at the C-4 position of the oxazaphosphorine ring. This reaction is catalyzed by several cytochrome P450 enzymes and is the rate-limiting step in the generation of the ultimate alkylating agent, phosphoramide mustard.

The initial product, 4-hydroxycyclophosphamide (B600793) or 4-hydroxyifosfamide, exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838) or aldoifosfamide, respectively.[1] This tautomer then undergoes spontaneous (non-enzymatic) β-elimination to yield two key products:

-

This compound: The primary therapeutically active metabolite responsible for the cytotoxic effects of the drug. It is a powerful alkylating agent that forms cross-links within and between DNA strands, ultimately leading to cancer cell apoptosis.[1][2]

-

Acrolein: A highly reactive and toxic byproduct that is responsible for the urotoxic side effects, such as hemorrhagic cystitis, associated with cyclophosphamide and ifosfamide therapy.[1]

A competing metabolic pathway, N-dechloroethylation, leads to the formation of inactive and neurotoxic metabolites, such as chloroacetaldehyde.[1] The balance between the 4-hydroxylation (activation) and N-dechloroethylation (detoxification/toxification) pathways is a key determinant of both the therapeutic efficacy and the toxicity profile of these drugs.

Key Cytochrome P450 Isozymes in this compound Generation

Multiple cytochrome P450 isozymes have been identified as catalysts for the critical 4-hydroxylation step. The primary enzymes involved differ slightly between cyclophosphamide and ifosfamide, and their relative contributions can be influenced by genetic polymorphisms and drug-drug interactions.

For Cyclophosphamide (CPA):

The bioactivation of cyclophosphamide is primarily mediated by:

-

CYP2B6: Considered a key enzyme in the 4-hydroxylation of cyclophosphamide.[3]

-

CYP2C9: Plays a significant role in the activation of CPA.[4]

-

CYP3A4: Contributes to the metabolism of cyclophosphamide, particularly at higher concentrations.[4]

-

Minor contributions: Other isozymes such as CYP2A6, CYP2C8, and CYP2C19 also play a minor role.[1]

For Ifosfamide (IFA):

The metabolic activation of ifosfamide is predominantly carried out by:

-

CYP3A4: The major enzyme responsible for the 4-hydroxylation of ifosfamide.[5]

-

CYP2B6: Also plays a significant role in the activation of ifosfamide.[5]

-

Minor contributions: CYP2A6, CYP2C8, CYP2C9, and CYP2C19 have been shown to have minor roles in ifosfamide metabolism.[5]

The N-dechloroethylation pathway is primarily catalyzed by CYP3A4 for both drugs, with a notable contribution from CYP2B6 in the case of ifosfamide.[6]

Quantitative Data on Enzyme Kinetics

The efficiency of different CYP isozymes in metabolizing cyclophosphamide and ifosfamide can be quantified by their kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster metabolic rate. The intrinsic clearance (Vmax/Km) is a measure of the overall catalytic efficiency.

Table 1: Kinetic Parameters for Cyclophosphamide 4-Hydroxylation by Human CYP Isozymes

| CYP Isozyme | Km (mM) | Vmax (nmol/min/nmol CYP) | Reference |

| CYP2B6 | 3-4 | Varies with POR/CYP ratio | [3] |

| CYP2C9 | 0.095 ± 0.072 (low Km) | 0.138 ± 0.070 (low Km) | [4] |

| CYP2C9 | 5.09 ± 4.30 (high Km) | 1.55 ± 0.50 (high Km) | [4] |

| CYP3A4/5 | 5.09 ± 4.30 (high Km) | 1.55 ± 0.50 (high Km) | [4] |

Table 2: Kinetic Parameters for Ifosfamide 4-Hydroxylation by Human CYP Isozymes

| CYP Isozyme | Km (mM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) (min-1 mM-1) | Reference |

| CYP2B6 | - | 3.8 | - | [7] |

| CYP2C19 | - | - | 0.9 | [7] |

| CYP3A4 | - | - | 0.4 | [7] |

| CYP3A5 | - | 0.1 | 2.5 | [7] |

Note: Kinetic parameters can vary significantly depending on the experimental system (e.g., recombinant enzymes vs. human liver microsomes) and conditions.

Experimental Protocols

In Vitro Metabolism of Cyclophosphamide/Ifosfamide using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of cyclophosphamide or ifosfamide in a controlled in vitro setting.

Materials:

-

Human Liver Microsomes (HLM)

-

Cyclophosphamide or Ifosfamide

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) or 20 mM NADPH solution.[8]

-

Acetonitrile (B52724) (ice-cold) for reaction termination

-

Internal standard for analytical quantification

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-